molecular formula C39H34N2O5 B2549640 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-oxo-4-(tritylamino)butanoic acid CAS No. 941296-80-6

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-oxo-4-(tritylamino)butanoic acid

Cat. No. B2549640
CAS RN: 941296-80-6
M. Wt: 610.71
InChI Key: YZBDIRBPZCFMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-oxo-4-(tritylamino)butanoic acid is a useful research compound. Its molecular formula is C39H34N2O5 and its molecular weight is 610.71. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-oxo-4-(tritylamino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-oxo-4-(tritylamino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enzyme-Activated Surfactants for Carbon Nanotubes :

    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-oxo-4-(tritylamino)butanoic acid is used as a surfactant for carbon nanotubes. These surfactants can be converted into enzymatically activated surfactants, creating homogeneous aqueous nanotube dispersions under constant and physiological conditions (Cousins et al., 2009).
  • Synthesis of Oligomers Derived from Amide-Linked Neuraminic Acid Analogues :

    • This compound is involved in the synthesis of oligomers from sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids. These oligomers vary in length and have applications in biochemical research (Gregar & Gervay-Hague, 2004).
  • Facilitating Solid-Phase Synthesis in Peptide Amides :

    • It is used in the synthesis of N-alkylhydroxamic acids via solid-phase approaches. This application is significant in the field of peptide synthesis and drug development (Mellor & Chan, 1997).
  • Enhancing Peptide Bond Protection in Synthesis :

    • The compound plays a role in improving the synthesis of peptides by acting as a reversible protecting group for amide bonds. This is crucial in preventing interchain association during solid-phase peptide synthesis (Johnson et al., 1993).
  • In the Synthesis of Mimics of O-Linked Glycopeptides :

    • This compound is synthesized and incorporated into peptides for the efficient synthesis of glycoconjugates, which are structurally similar to natural glycopeptides. This has implications in the study of glycoproteins and glycobiology (Carrasco et al., 2006).
  • Synthesis of N-Fluorenylmethoxycarbonyl-O-Tert-Butyl-N-Methyltyrosine for Biomedical Research :

    • The compound is used in the synthesis of Fmoc-protected amino acids, playing a significant role in the design and development of novel hydrogelators, biomaterials, or therapeutics (Bojarska et al., 2020).

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-(tritylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H34N2O5/c1-41(38(45)46-26-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(37(43)44)25-36(42)40-39(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,42)(H,43,44)/t35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBDIRBPZCFMAZ-DHUJRADRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-oxo-4-(tritylamino)butanoic acid

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